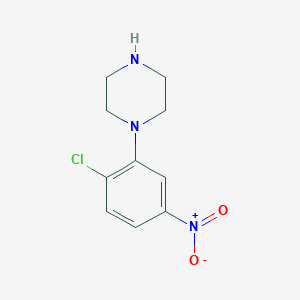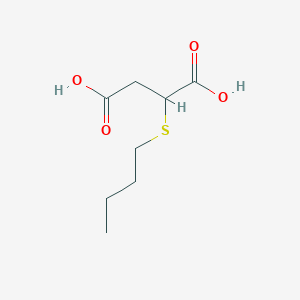![molecular formula C18H15N3 B5507009 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)
3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline
Descripción general
Descripción
The compound 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline is a notable subject of research due to its structural complexity and potential applications in various fields of chemistry and materials science. Research on this compound encompasses its synthesis, detailed molecular structure analysis, chemical reactions, and a comprehensive study of its physical and chemical properties.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]quinoline derivatives often involves multi-component reactions, utilizing dimedone, 5-aminopyrazolone, and aromatic aldehydes in the presence of catalysts like H3PW12O40 to achieve regioselective synthesis. These methods offer good yield, short experimental times, and the use of low-cost catalysts, making them convenient for forming pharmacologically relevant pyrazolo[3,4-b]quinoline compounds (Zahedifar, Shojaei, & Sheibani, 2018).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]quinoline derivatives is typically characterized using techniques like FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and mass spectral analysis. These analyses help in understanding the compound's geometry, electronic properties, and hyperconjugative interactions, providing insights into their nonlinear optical behavior and thermodynamic properties (Fatma, Bishnoi, & Verma, 2015).
Chemical Reactions and Properties
Pyrazolo[3,4-b]quinoline derivatives undergo various chemical reactions, including acylation, alkylation, halogenation, and aminomethylation, leading to a wide array of products. These reactions are highly selective and can significantly influence the compound's pharmacological properties and its activity on bacterial serine/threonine protein kinases, showcasing their potential in developing novel antibacterial agents (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]quinoline derivatives, such as solvatochromism, acidochromism, solid state fluorescence, and electron transfer processes, have been extensively studied. These properties are crucial for their application in molecular logic switches and light-emitting devices, highlighting their versatility and potential in advanced material science (Uchacz, Szlachcic, Wojtasik, Mac, & Stadnicka, 2016).
Chemical Properties Analysis
The chemical properties, including the reactivity, synthesis routes, and the effects of substituents on the molecular structure and properties of pyrazolo[3,4-b]quinoline derivatives, have been explored. These studies provide a foundation for understanding the compound's behavior in various chemical environments and its suitability for specific applications (Khumalo, Maddila, Maddila, & Jonnalagadda, 2019).
Aplicaciones Científicas De Investigación
Photophysical Properties and Molecular Logic Switches
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline and its derivatives exhibit intriguing photophysical properties, making them candidates for molecular logic switches. The solvatochromism, solid-state fluorescence, and electron transfer processes of these compounds have been studied in detail. For example, 6-aryloamino derivatives of pyrazoloquinoline bind protons by the quinoline moiety, showing potential as multilevel logic gates based on pH-dependent fluorescence, which can be interpreted as binary on-off responses (Uchacz et al., 2016).
Fluorescence Quenching and Light-Emitting Devices
These derivatives are efficient organic fluorescent materials suitable for light-emitting devices. Their fluorescence remains stable in various solvents and conditions but is efficiently quenched in the presence of protic acid, a process that is reversible and crucial for potential applications in optoelectronics (Mu et al., 2010).
Optical Absorption and Spectroscopy
The optical absorption spectra of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline and its derivatives have been examined, revealing strong absorption bands in the range of 200-500 nm. The substitution of methyl groups by phenyl groups results in significant changes in the absorption spectra, attributed to pi --> pi* transitions, offering insights for spectroscopic analysis and material design (Gondek et al., 2004).
Electroluminescent and Photovoltaic Applications
Research has focused on the potential of these compounds in photovoltaic and electroluminescent applications. For instance, trifluoromethyl substituted derivatives exhibit fluorescence emissions due to photoinduced charge transfer processes, making them suitable for organic solar cells and OLED devices (Pokladko-Kowar et al., 2022).
Propiedades
IUPAC Name |
3,6-dimethyl-1-phenylpyrazolo[3,4-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-12-8-9-17-14(10-12)11-16-13(2)20-21(18(16)19-17)15-6-4-3-5-7-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUPUSUAROWBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671108 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)


![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)

![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)




![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)
![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)
![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)